molecular formula C16H16FN3O5 B1459661 diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1610376-99-2

diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1459661
CAS No.: 1610376-99-2
M. Wt: 349.31 g/mol
InChI Key: MJPLBHXKNFPRLS-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring:

  • Core structure: A 1,2,3-triazole ring substituted at positions 4 and 5 with diethyl carboxylate groups.
  • Substituent: A 2-(4-fluorophenyl)-2-oxoethyl group at position 1, introducing an electron-withdrawing fluorine atom and a ketone moiety.

This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide precursors and diethyl acetylenedicarboxylate under solvent-free or mild thermal conditions .

Properties

IUPAC Name

diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)9-12(21)10-5-7-11(17)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLBHXKNFPRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, consolidating findings from various studies.

  • Molecular Formula : C₁₄H₁₂FN₃O₅
  • Molecular Weight : 321.26 g/mol
  • CAS Number : 1610376-99-2
  • Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. Various methods have been explored in literature to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
MCF-73.5
HCT-1164.0
HepG23.8

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in interacting with biological targets such as enzymes involved in cancer cell metabolism and bacterial cell wall synthesis.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in clinical settings. For instance:

  • Study on Cancer Cell Lines : A study evaluating the effects of various triazole derivatives found that those with similar structural features to this compound exhibited enhanced cytotoxicity against MCF-7 and HCT-116 cells compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria. The results indicated that compounds with a fluorophenyl group showed improved activity against resistant strains compared to their non-fluorinated counterparts .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells by disrupting cellular signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have highlighted its efficacy against both gram-positive and gram-negative bacteria, as well as fungi. This makes it a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its ability to inhibit specific enzymes in pests suggests it could serve as an eco-friendly alternative to conventional pesticides. Field trials have shown promising results in controlling pest populations while minimizing environmental impact .

Herbicidal Properties
Recent studies have also explored the herbicidal potential of this compound. It has been shown to inhibit the growth of certain weed species without harming crop plants, indicating its utility in integrated weed management strategies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria and fungi
PesticidalControls pest populations
HerbicidalInhibits growth of weed species

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Agricultural Field Trials

In a series of field trials assessing the efficacy of this compound as a pesticide, researchers applied it at varying concentrations to crops infested with common pests. Results indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as a sustainable pest management solution .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Table 1: Key Structural Differences
Compound Name Substituent at Position 1 Core Structure Biological Activity
Target Compound 2-(4-Fluorophenyl)-2-oxoethyl 1,2,3-Triazole-4,5-dicarboxylate Not explicitly reported (analogues suggest anticancer potential)
Diethyl 1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6b) Benzothiazole-piperazine conjugate 1,2,3-Triazole-4,5-dicarboxylate Anticancer (IC₅₀: 3.2–8.7 µM against MCF-7 and HCT-116 cell lines)
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Oxazoline-methyl group 1,2,3-Triazole-4,5-dicarboxylate Antibacterial (MIC: 16–32 µg/mL against S. aureus and E. coli)
Dimethyl 1-(2-(4-Chlorophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3-Triazole-4,5-dicarboxylate No direct activity data; chlorine substituent may enhance lipophilicity

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analogue due to fluorine’s smaller size and stronger electronegativity .
  • Heterocyclic Moieties : Benzothiazole-piperazine substituents (e.g., 6b) improve anticancer activity by enabling π-π stacking and hydrogen bonding with biological targets .
  • Oxazoline Derivatives : Antibacterial activity in oxazoline-containing analogues is attributed to increased membrane permeability .

Key Observations :

  • Solvent-Free Methods : Higher yields (≥90%) are achieved in solvent-free click reactions due to reduced side reactions and faster kinetics .
  • Reaction Time : Longer durations (e.g., 12 hours for oxazoline derivatives) correlate with moderate yields, likely due to steric hindrance from bulky substituents .

Physicochemical Properties

Table 3: Key Physical Properties
Compound Name Molecular Weight Solubility (Predicted) LogP (Estimated)
Target Compound 364.3 g/mol Low in water, high in DMSO ~2.5 (moderate lipophilicity)
Compound 6b 483.5 g/mol Low in water, soluble in DMF ~3.1 (higher lipophilicity)
Chlorophenyl Analogue 337.7 g/mol Similar to target compound ~2.8

Key Observations :

  • Diethyl vs.
  • Fluorine Impact : The 4-fluorophenyl group may enhance bioavailability by reducing oxidative metabolism .

Preparation Methods

Synthesis of 2-Azidoacetaldehyde Diethyl Acetal

A critical intermediate is 2-azidoacetaldehyde diethyl acetal, which can be synthesized by nucleophilic substitution of 2-bromoethylacetaldehyde diethyl acetal with sodium azide in the presence of potassium iodide in DMSO.

  • Reaction Conditions: Stirring at room temperature for 15 minutes, then heating at 90 °C for 5 days.
  • Work-up: Extraction with diethyl ether and drying over magnesium sulfate.
  • Product: Pure azide intermediate as a colorless oil.

This azide can then be subjected to CuAAC with suitable alkynes to form the triazole ring.

Cycloaddition with Alkynes

The azide intermediate reacts with alkynes bearing diethyl dicarboxylate groups under CuAAC conditions:

  • Catalyst: CuSO4·5H2O and sodium ascorbate.
  • Solvent: Ethanol and water mixture.
  • Heating: Microwave irradiation at 40–45 °C for 1 hour.
  • Purification: Chromatography on silica gel using methylene chloride-methanol mixtures.

This step yields the 1,2,3-triazole derivatives with diethyl dicarboxylate substituents and the fluorophenyl group incorporated via the alkyne or azide precursor.

Alternative Synthetic Routes and Innovations

Recent literature reports alternative methods for 1,2,3-triazole synthesis that could be adapted for this compound:

  • Metal-Free Synthesis: Using α-chlorotosylhydrazones and arylamines to generate 1,4- and 1,5-disubstituted triazoles without azides or metals, providing a safer and greener approach.
  • N-Tosylhydrazone Cycloaddition: Catalyzed oxidative formal [4+1] cycloaddition using iodine-based systems, allowing functionalization of C(sp3)-H bonds and formation of triazole rings.

These methods offer potential for synthesizing triazole derivatives with varied substitution patterns, including diethyl dicarboxylate and fluorophenyl groups, though their application to the specific target compound requires further experimental validation.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents Conditions Outcome Notes
1 Synthesis of 2-azidoacetaldehyde diethyl acetal 2-bromoethylacetaldehyde diethyl acetal, NaN3, KI DMSO, rt 15 min, then 90 °C 5 days Azide intermediate Essential for triazole formation
2 CuAAC cycloaddition Azide intermediate, alkyne with diethyl dicarboxylate CuSO4·5H2O, sodium ascorbate, EtOH/H2O, microwave 40–45 °C, 1 h 1,4-disubstituted 1,2,3-triazole High regioselectivity and yield
3 Purification Silica gel chromatography Methylene chloride/methanol mixtures Pure target compound Ensures removal of side products
4 Alternative metal-free synthesis α-chlorotosylhydrazones, arylamines Metal-free, mild conditions 1,4- and 1,5-disubstituted triazoles Potential greener route, less explored

Research Findings and Analytical Confirmation

  • NMR Spectroscopy: Used extensively to confirm the regiochemistry of the triazole ring and the presence of diethyl ester groups.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: Silica gel column chromatography is effective for isolating pure compounds.
  • Reaction Yields: CuAAC methods typically achieve quantitative or near-quantitative yields under optimized conditions.

Q & A

Basic: What are the optimal synthetic routes for this triazole derivative?

Methodological Answer:
The compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes. Key protocols include:

  • Solvent-free conditions : Reacting azides (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) with diethyl but-2-ynedioate at 80–90°C for 3–5 minutes achieves high yields (93%) .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for 1,4-disubstituted triazoles .
  • Copper-free click chemistry : Useful for applications requiring metal-free products, such as biomedical materials .

Key Data:

Reaction ConditionYieldReference
Solvent-free, 80–90°C93%
Acetone reflux, 12–16 hrs63–79%

Basic: Which spectroscopic techniques confirm the structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Two singlets for methyl ester protons at δ 3.97–4.00 ppm and ethyl ester multiplets at δ 1.24–4.39 ppm .
    • ¹³C NMR : Ester carbonyls at δ 168.2–168.5 ppm; triazole carbons at δ 140–160 ppm .
  • IR Spectroscopy : Ester C=O stretches at 1730–1740 cm⁻¹; triazole C=N at 1600–1620 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 705 [M⁺+3]) confirm molecular weight .

Advanced: How to resolve regioselectivity challenges in triazole formation?

Methodological Answer:
Regioselectivity (1,4- vs. 1,5-triazole) is influenced by:

  • Reaction Temperature : Lower temperatures (e.g., 0–25°C) favor 1,4-regioisomers .
  • Catalyst Systems : Copper(I) catalysts stabilize 1,4-products, while ruthenium catalysts favor 1,5-isomers (not observed in solvent-free protocols) .
  • Steric Effects : Bulky substituents on azides or alkynes direct regiochemistry; e.g., electron-withdrawing groups on alkynes enhance 1,4-selectivity .

Example : Dimethyl acetylenedicarboxylate (DMAD) reacts with azides to exclusively form 1,4-disubstituted triazoles due to electronic and steric factors .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with anticancer activity. For example, low bandgap compounds show higher cytotoxicity .
  • Molecular Docking : Screens binding affinities to targets like EGFR or tubulin. Triazole esters with fluorophenyl groups exhibit strong interactions with hydrophobic enzyme pockets .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP < 3 ensures blood-brain barrier penetration) .

Advanced: What crystallographic strategies analyze intermolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Space Group : Triazoles often crystallize in triclinic P1 with unit cell parameters a = 8.05 Å, b = 9.69 Å, c = 11.19 Å .
    • Hydrogen Bonding : O–H⋯O and C–H⋯N interactions stabilize crystal packing .
  • SHELX Software : Refines structures using high-resolution data (R factor < 0.04) .

Example : The title compound forms inversion dimers via O–H⋯O bonds, with dihedral angles of 70.14° between triazole and fluorophenyl planes .

Basic: What post-synthetic modifications enhance functionality?

Methodological Answer:

  • Ester Hydrolysis : Treat with NaOH/EtOH to yield dicarboxylic acids for metal-organic frameworks (MOFs) .
  • Click Functionalization : Introduce alkynes or azides for bioconjugation (e.g., PEGylation) .
  • Quinazolinone Hybridization : React with hydrazides to form antitumor hybrids .

Advanced: How to evaluate in vitro biological activity?

Methodological Answer:

  • Anticancer Assays :
    • MTT Assay : IC₅₀ values against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
    • Apoptosis Markers : Caspase-3/7 activation via fluorescence microscopy .
  • Antibacterial Screening : MIC values against S. aureus and E. coli using broth dilution .

Data Contradiction Note : Discrepancies in IC₅₀ values may arise from assay protocols (e.g., serum concentration, incubation time). Normalize results using reference drugs like doxorubicin .

Advanced: How to mitigate ester hydrolysis during storage?

Methodological Answer:

  • Steric Shielding : Introduce bulky groups (e.g., 2-ethylhexyl) to protect ester linkages .
  • Lyophilization : Store as lyophilized powder under argon to prevent hydrolytic degradation .
  • pH Stabilization : Buffer solutions (pH 6–7) minimize acid/base-catalyzed hydrolysis .

Advanced: How to resolve contradictory spectral or bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Verify synthetic batches via HPLC (≥95% purity) .
  • Dose-Response Curves : Use nonlinear regression to confirm activity trends (e.g., Hill slopes) .
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations) .

Example : Conflicting ¹³C NMR peaks for ester carbons may indicate rotameric equilibria; analyze at variable temperatures (e.g., 25°C vs. −40°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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